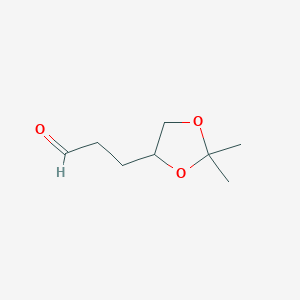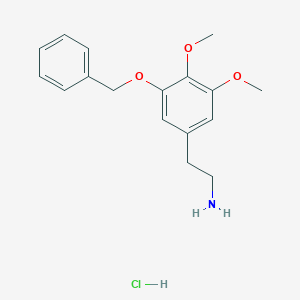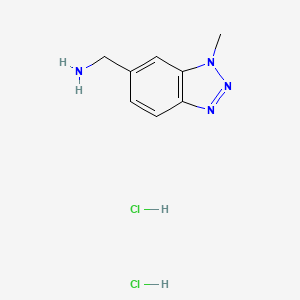
(3,5-Dichloro-2-methoxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dichloro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7Cl2NO. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-methoxyphenyl)acetonitrile typically involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dichloro-2-methoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of (3,5-Dichloro-2-methoxyphenyl)acetic acid.
Reduction: Formation of (3,5-Dichloro-2-methoxyphenyl)methylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Dichloro-2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3,5-Dichloro-2-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, and the chlorine atoms can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxyphenyl)acetonitrile: Lacks the chlorine atoms, resulting in different reactivity and applications.
(2-Methoxyphenyl)acetonitrile: Similar structure but with the methoxy group in a different position, affecting its chemical properties.
(3,5-Dichlorophenyl)acetonitrile: Lacks the methoxy group, leading to different chemical behavior.
Uniqueness
(3,5-Dichloro-2-methoxyphenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chlorine atoms and a methoxy group on the phenyl ring, along with the nitrile group, makes it a versatile compound in various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
952958-86-0 |
|---|---|
Molekularformel |
C9H7Cl2NO |
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
2-(3,5-dichloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9-6(2-3-12)4-7(10)5-8(9)11/h4-5H,2H2,1H3 |
InChI-Schlüssel |
MWKHYBMHQXRKEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



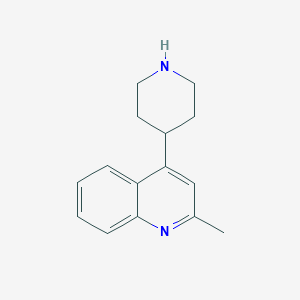
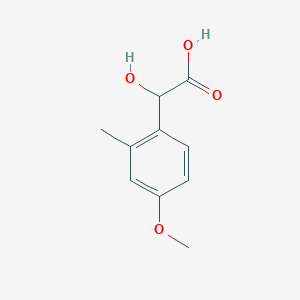
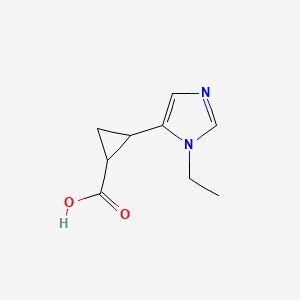
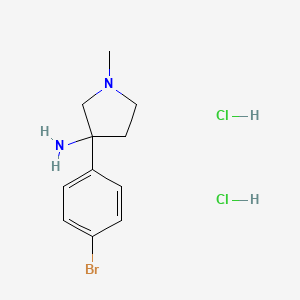
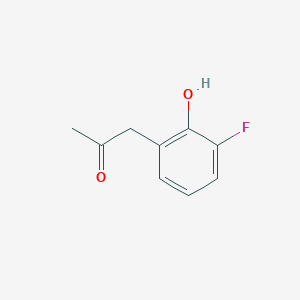


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)
